molecular formula C11H12Cl2N2O2 B8386584 2,4-Dichloro-1-(2-methoxy-ethoxymethyl)-1H-benzoimidazole

2,4-Dichloro-1-(2-methoxy-ethoxymethyl)-1H-benzoimidazole

Cat. No. B8386584
M. Wt: 275.13 g/mol
InChI Key: YFHMKXNVRGEUCE-UHFFFAOYSA-N
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Patent
US08759345B2

Procedure details

To a mixture of 2,4-dichloro-1H-benzoimidazole (0.550 g, 2.94 mmol) and THF (15 mL) was added DIPEA (1.54 mL, 8.82 mmol) followed by 1-chloromethoxy-2-methoxy-ethane (0.550 g, 4.41 mmol) at 23° C. After stirring for 18 h, EtOAc (100 mL) was added. The organic layer was washed with saturated aqueous NaHCO3 (30 mL) and brine (30 mL). The organic layers were combined, dried, filtered, and concentrated under reduced pressure. The residue was purified (FCC) (10-50% EtOAc/hexanes to yield the titled compound as a mixture of regioisomers (0.660 g, 82%). MS (ESI/CI): mass calcd. for C11H12Cl2N2O2, 274.0; m/z found, 275.1 [M+H]+. 1H NMR (500 MHz, CDCl3): 7.61 (dd, J=8.0, 1.0 Hz, 1H), 7.41 (dd, J=8.1, 0.9 Hz, 1H), 7.33 (dd, J=7.9, 1.0 Hz, 1H), 7.31-7.20 (m, 3H), 5.98 (s, 2H), 5.66 (s, 2H), 3.76-3.69 (m, 2H), 3.67-3.60 (m, 2H), 3.55-3.46 (m, 4H), 3.37 (s, 3H), 3.36 (s, 3H).
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.54 mL
Type
reactant
Reaction Step Two
Quantity
0.55 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([Cl:11])[C:4]=2[N:3]=1.C1COCC1.CCN(C(C)C)C(C)C.Cl[CH2:27][O:28][CH2:29][CH2:30][O:31][CH3:32]>CCOC(C)=O>[Cl:1][C:2]1[N:6]([CH2:27][O:28][CH2:29][CH2:30][O:31][CH3:32])[C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([Cl:11])[C:4]=2[N:3]=1

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
ClC1=NC2=C(N1)C=CC=C2Cl
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.54 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0.55 g
Type
reactant
Smiles
ClCOCCOC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous NaHCO3 (30 mL) and brine (30 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified (FCC) (10-50% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC2=C(N1COCCOC)C=CC=C2Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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